Elacridar-d4 (Major)

Description

Definition and Classification as an Isotopically Labeled Internal Standard

Elacridar-d4 (Major) is classified as a stable isotope labeled analytical standard, specifically designed to function as an internal standard in quantitative analytical methodologies. The compound bears the Chemical Abstracts Service registration number 1189481-51-3 and is categorized within multiple product classifications including transporter modulators and probes, stable isotopes, and stable isotope labeled analytical standards. As an internal standard, Elacridar-d4 serves as a reference compound that responds proportionally to changes in the target analyte while providing a similar but distinguishable measurement signal.

The fundamental principle underlying the use of Elacridar-d4 as an internal standard lies in its chemical similarity to the parent compound elacridar, while maintaining isotopic distinction through deuterium incorporation. This isotopic modification allows analytical instruments to differentiate between the internal standard and the analyte of interest, which is crucial for accurate quantitative measurements. The compound functions by accounting for random and systematic sources of uncertainty that arise during sample preparation or instrument fluctuation, as the ratio of analyte relative to the internal standard remains independent of these variations.

Deuterated internal standards like Elacridar-d4 represent a modified version of the target analyte used in quantitative analysis to enhance accuracy by accounting for variations in the analytical process. The incorporation of deuterium atoms provides sufficient mass difference to enable mass spectrometric distinction while maintaining virtually identical chemical and physical properties to the unlabeled compound. This approach has proven particularly valuable in liquid chromatography-mass spectrometry applications where matrix effects and analytical variability can significantly impact measurement precision.

Historical Development of Deuterated Analogs for Analytical Applications

The historical development of deuterated analogs for analytical applications traces back to the early 1960s, when pioneering research demonstrated the potential of deuterium substitution in pharmaceutical compounds. The initial investigations focused on deuterated tyramine and morphine analogs, establishing the foundation for what would later become a sophisticated field of isotopic labeling. However, the systematic application of deuterated compounds as analytical tools evolved more gradually, with significant advancement occurring primarily in the past two decades.

Properties

IUPAC Name |

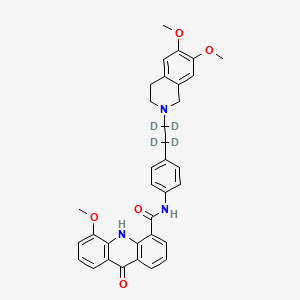

5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-RCYYZLFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675877 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189481-51-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Elacridar-d4 (Major) involves the incorporation of deuterium atoms into the Elacridar molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Purification: The product is then purified using techniques such as chromatography to ensure the desired level of deuteration and purity.

Chemical Reactions Analysis

Elacridar-d4 (Major) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Elacridar-d4 (Major) has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of P-glycoprotein and breast cancer resistance protein inhibitors.

Biology: It is used in biological studies to understand the mechanisms of drug resistance and to develop strategies to overcome it.

Medicine: It is investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux pumps in cancer cells.

Industry: It is used in the pharmaceutical industry for the development of new drugs and for quality control purposes .

Mechanism of Action

Elacridar-d4 (Major) exerts its effects by inhibiting the activity of P-glycoprotein and breast cancer resistance protein. These proteins act as ATP-dependent efflux pumps, which transport drugs out of cells. By inhibiting these pumps, Elacridar-d4 (Major) increases the intracellular concentration of drugs, thereby enhancing their efficacy. This mechanism is particularly useful in overcoming multidrug resistance in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of Elacridar-d4 and Comparable ABC Transporter Inhibitors

Pharmacological and Analytical Comparisons

Potency and Selectivity

- Elacridar-d4 vs. Elacridar: Both exhibit dual inhibition of ABCB1 and ABCG2, but Elacridar-d4 is optimized for analytical precision.

- Elacridar-d4 vs. Tariquidar : Tariquidar shows stronger ABCB1 inhibition (IC₅₀ ≈ 5 nM) compared to Elacridar (IC₅₀ ≈ 100 nM) but lacks significant ABCG2 activity. Elacridar-d4’s dual inhibition makes it preferable in co-therapies targeting both transporters .

- Elacridar-d4 vs. Ko143 : Ko143 is ABCG2-specific (IC₅₀ ≈ 10 nM), whereas Elacridar-d4 broadly targets ABCB1/ABCG2. This versatility is advantageous in polypharmacy regimens but may increase off-target risks .

Analytical Utility

Elacridar-d4 is frequently used alongside other deuterated standards (e.g., erlotinib-d6, palbociclib-d8) in drug accumulation assays. Its high stability and distinct mass shift (+4 Da) enable reliable quantification in LC-MS/MS workflows, reducing matrix effects compared to non-deuterated analogs .

Clinical and Research Findings

Table 2: Comparative Clinical Data

Biological Activity

Elacridar-d4, a deuterated derivative of the compound Elacridar, is primarily recognized for its role as an inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This article explores the biological activity of Elacridar-d4, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.

Overview of Elacridar-d4

Chemical Structure and Properties

- Chemical Name : N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide

- Molecular Weight : Approximately 460.5 g/mol

- Purity : ≥98%

Elacridar-d4 functions primarily by inhibiting P-glycoprotein (P-gp) and BCRP, both of which are efflux transporters that limit drug absorption and distribution in various tissues, including the brain. By blocking these transporters, Elacridar-d4 enhances the bioavailability and therapeutic efficacy of co-administered drugs.

Key Mechanisms:

- Inhibition of Drug Efflux : Elacridar-d4 prevents the expulsion of chemotherapeutic agents from cancer cells, thereby overcoming multidrug resistance (MDR) .

- Enhanced Drug Penetration : It significantly increases the penetration of various tyrosine kinase inhibitors (TKIs) across the blood-brain barrier (BBB), improving their therapeutic effectiveness .

Bioavailability Studies

Elacridar-d4's pharmacokinetic profile has been studied extensively to understand its bioavailability across different administration routes.

| Administration Route | Absolute Bioavailability | Terminal Half-Life |

|---|---|---|

| Oral | 0.22 | ~20 hours |

| Intraperitoneal | 0.01 | ~4 hours |

| Intravenous | Reference | ~4 hours |

These findings indicate that oral administration results in significantly higher bioavailability compared to intraperitoneal routes, suggesting that formulation strategies could further enhance its absorption .

Case Studies

- Combination Therapy with Paclitaxel :

- Resistance in Chronic Myeloid Leukemia (CML) :

- A study demonstrated that combining Elacridar-d4 with imatinib could overcome resistance associated with drug efflux transporters in CML models. The combination significantly reduced the IC50 of imatinib in resistant cell lines, indicating a potential new therapeutic strategy for patients with resistant forms of leukemia .

In Vivo Studies

Research has shown that Elacridar-d4 significantly increases the brain distribution of TKIs like sunitinib and imatinib. For instance, oral administration improved brain penetration by 12-fold compared to untreated controls .

Efficacy against Efflux Transporters

Elacridar-d4 has been demonstrated to effectively reverse P-gp-mediated resistance in various cancer cell lines. In vitro studies revealed that it could restore sensitivity to doxorubicin and vincristine in resistant cell models .

Q & A

Basic Research Questions

Q. How can researchers validate the purity and stability of Elacridar-d4 (Major) in pharmacokinetic studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify isotopic purity and detect degradation products. Calibrate against certified reference materials and perform accelerated stability studies under varying pH/temperature conditions. Include validation parameters per ICH guidelines (e.g., linearity range: 1–1000 ng/mL, R² > 0.99; intraday precision CV < 5%) . For deuterated analogs, confirm the absence of protium exchange via NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) .

Q. What are the best practices for using Elacridar-d4 (Major) as an internal standard in transporter inhibition assays?

- Methodological Answer : Optimize extraction recovery (>85%) using protein precipitation (e.g., acetonitrile) or solid-phase extraction. Validate matrix effects by spiking analyte-free biological matrices with Elacridar-d4 (Major) and comparing peak areas to solvent standards. Ensure isotopic separation (Δm/z ≥ 4) to avoid cross-talk in MS detection. Include a calibration curve with at least six points and three quality controls per run to meet FDA bioanalytical guidelines .

Q. How should researchers design in vitro experiments to assess Elacridar-d4 (Major)’s role in overcoming multidrug resistance (MDR)?

- Methodological Answer : Use polarized cell lines (e.g., Caco-2, MDCK-MDR1) to model P-gp efflux. Pre-incubate cells with Elacridar-d4 (Major) (1–10 µM) for 30–60 minutes before adding substrate drugs (e.g., digoxin, paclitaxel). Measure intracellular accumulation via LC-MS/MS and calculate efflux ratios. Include controls for nonspecific binding and cytotoxicity (e.g., MTT assays). Replicate experiments in triplicate to account for biological variability .

Advanced Research Questions

Q. How can contradictory data on Elacridar-d4 (Major)’s CYP3A4 inhibition potency be resolved across studies?

- Methodological Answer : Perform meta-analysis using standardized inhibition metrics (e.g., IC50, Ki) and adjust for experimental variables:

- Substrate specificity : Test with prototypical CYP3A4 substrates (midazolam vs. testosterone).

- Incubation conditions : Compare pre-incubation time (0 vs. 30 minutes) to assess time-dependent inhibition.

- Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability in enzyme sources (human liver microsomes vs. recombinant CYP3A4) . Publish raw datasets in FAIR-aligned repositories (e.g., Chemotion) to enable transparency .

Q. What mechanistic studies are required to elucidate Elacridar-d4 (Major)’s dual inhibition of P-gp and CYP3A4?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to P-gp and CYP3A4. Conduct molecular dynamics simulations using homology models of human P-gp/CYP3A4 to identify binding pockets. Validate findings with site-directed mutagenesis (e.g., P-gp F343A mutant reduces Elacridar-d4 binding affinity). Corrogate data with radiolabeled displacement assays (³H-verapamil for P-gp; ³H-ketoconazole for CYP3A4) .

Q. How can researchers integrate Elacridar-d4 (Major) pharmacokinetic data into physiologically based pharmacokinetic (PBPK) models?

- Methodological Answer : Parameterize models with in vitro-derived values:

- Absorption : Permeability (e.g., Papp in Caco-2: 15–20 × 10⁻⁶ cm/s).

- Distribution : Plasma protein binding (e.g., >95% albumin-bound, measured via equilibrium dialysis).

- Metabolism : Fraction metabolized by CYP3A4 (fm) from recombinant enzyme assays.

- Validation : Compare simulated vs. observed plasma concentration-time profiles in preclinical species (e.g., rat, dog) using sensitivity analysis to identify critical parameters .

Methodological Guidelines for Data Analysis

- Handling batch variability in synthesis : Use ANOVA to compare purity and stability across batches. Apply orthogonal partial least squares (OPLS) regression to correlate impurities with synthetic conditions (e.g., reaction temperature, deuterium source) .

- Ethical compliance : Obtain institutional approval for animal/human tissue use. Declare conflicts of interest and data availability per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.